![molecular formula C22H21N3O4S2 B2883946 2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1251671-40-5](/img/structure/B2883946.png)
2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
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Overview
Description
The compound “2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including an ethoxyphenyl group, a 1,2,4-oxadiazole ring, a methyl group, a 3-methylphenyl group, and a thiophene-3-sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. The 1,2,4-oxadiazole ring, for example, is a common feature in many anti-infective agents and can be synthesized through various methods . The thiophene ring is another important heterocyclic scaffold that has been used in the synthesis of various therapeutic agents .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and ring structures. The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The thiophene ring is a five-membered heterocyclic compound containing a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of various functional groups and ring structures, it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl and 3-methylphenyl groups could impact its solubility, while the 1,2,4-oxadiazole and thiophene rings could influence its reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of thiazoles and their fused derivatives, including oxadiazoles, has shown significant antimicrobial activities. These derivatives were tested against bacterial strains such as Escherichia coli and Xanthomonas citri, and fungal strains including Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, demonstrating potential as antimicrobial agents (Wardkhan et al., 2008).
Drug Metabolism Studies
The study on biocatalysis in drug metabolism, specifically on mammalian metabolites of biaryl-bis-sulfonamide compounds, highlights the use of microbial-based systems to produce metabolites. This process aids in identifying and characterizing drug metabolites, improving our understanding of drug metabolism and potential effects (Zmijewski et al., 2006).
Anticancer and Antioxidant Applications
Novel organosulfur metallic compounds synthesized with sulfonamide-based ligands have shown significant bioactivity, including antimicrobial, antioxidant, and enzyme inhibition activities. These compounds were evaluated against various bacterial and fungal species, demonstrating their potential as anticancer and antioxidant agents (Hassan et al., 2021).
Molecular Docking and Antitubercular Activity
Benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies helped understand their potential mechanisms as antitubercular agents, showing promising activity against Mycobacterium tuberculosis (Shingare et al., 2022).
Anticancer Agents from Thiophene Derivatives
A series of thiophene derivatives with biologically active moieties such as sulfonamide were prepared and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). Several compounds demonstrated higher cytotoxic activities compared to the control, indicating their potential as anticancer agents (Ghorab et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Given the potential biological activity of compounds containing a 1,2,4-oxadiazole ring , future research could explore the synthesis of new derivatives of this compound and evaluate their therapeutic potential. Additionally, further studies could investigate the physical and chemical properties of this compound to optimize its reactivity and safety profile .
properties
IUPAC Name |
2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-4-28-18-10-6-8-16(14-18)21-23-22(29-24-21)20-19(11-12-30-20)31(26,27)25(3)17-9-5-7-15(2)13-17/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNASRAUBMGVBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
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